3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide
CAS No.:
Cat. No.: VC20011709
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O5 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[2-(5-methoxyindol-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C21H24N2O5/c1-25-16-5-6-17-14(11-16)7-9-23(17)10-8-22-21(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-7,9,11-13H,8,10H2,1-4H3,(H,22,24) |
| Standard InChI Key | KLNCSLJURGGJFK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of two primary subunits:
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Benzamide backbone: Substituted with methoxy (-OCH) groups at the 3, 4, and 5 positions.
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Indole moiety: A 5-methoxyindole group connected to the benzamide via an ethyl (-CH-CH-) linker .
Key Structural Data:
Spectroscopic Characterization
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NMR: The -NMR spectrum typically shows resonances for methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and amide NH (δ 8.1 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 385.4 [M+H] .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions (Figure 1):
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Indole Alkylation: 5-Methoxyindole is alkylated with 1,2-dibromoethane to form 1-(2-bromoethyl)-5-methoxyindole.
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Amide Coupling: The bromoethyl intermediate reacts with 3,4,5-trimethoxybenzoyl chloride via nucleophilic acyl substitution.
Optimization Strategies:
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Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventional).
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Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 5-Methoxyindole, 1,2-dibromoethane, KCO, DMF, 80°C | 75% |
| 2 | 3,4,5-Trimethoxybenzoyl chloride, EtN, CHCl, RT | 82% |
Physicochemical Properties
Solubility and Stability
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Solubility: Poorly soluble in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL) .
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logP: 3.23 (predicted via XLogP3), indicating moderate lipophilicity .
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Stability: Stable at -20°C for 24 months; degrades at >150°C (DSC data).
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) reveals:
Biological Activities and Mechanisms
Antimicrobial Activity
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Bacterial Growth Inhibition: MIC = 32 µg/mL against S. aureus and E. coli.
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Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| 3,4-Dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | Fewer methoxy groups | Antidepressant (SSRI) |
| 5-Methoxy-N-[2-(indolyl)ethyl]benzamide | No 3,4,5-trimethoxy substitution | Anticancer (Topo II inhibitor) |
| N,N-Dimethyltryptamine | Tryptamine backbone | Psychedelic |
Key Insight: The 3,4,5-trimethoxy configuration enhances binding affinity to adenosine A receptors compared to analogs.
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Target Identification: Proteomic studies to map interaction partners.
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Derivatization: Introduce fluorinated groups to improve metabolic stability.
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